molecular formula C11H10N2O4S B493887 {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 708243-99-6

{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

Cat. No. B493887
CAS RN: 708243-99-6
M. Wt: 266.28g/mol
InChI Key: LRJSCTOOLKMNHD-UHFFFAOYSA-N
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Description

{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid, also known as CMBTA, is a compound belonging to the family of carboxylic acids. CMBTA is a derivative of benzimidazole, which is a heterocyclic aromatic compound that is found in many different compounds. CMBTA has been studied extensively in the scientific community due to its unique properties. It has been used in a variety of applications, including as a reagent for synthesis, as a precursor for other compounds, and as a potential therapeutic agent.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a derivative, was used in the synthesis of a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions, yielding moderate to excellent results (Ghandi, Zarezadeh, & Taheri, 2010).
    • In another study, the synthesis of 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate from benzimidazole and chloroacetic acid was achieved. The crystal structure of the synthesized compound was determined by X-ray diffraction, and its spectral properties and equilibrium dissociation constant (Ka) were analyzed (Ling, 2010).
  • Biological Activities :

    • A study on the synthesis and immunotropic activity of (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles highlighted the potential of these compounds in immunotropic applications (Khaliullin et al., 2004).
    • The synthesis and evaluation of benzimidazole derivatives, including acetic acid derivatives, for anti-tubercular and antimicrobial activities were investigated. The synthesized compounds displayed promising anti-tubercular activity compared to the standard drug streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).
  • Chemical Properties and Reactions :

    • A series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids were synthesized and exhibited pronounced antioxidant activity (Chornous, Palamar, Yaremii, & Vovk, 2013).
    • The study of the tautomerism and isomerism in antitrichinellosis active benzimidazoles, including (1H-benzimidazol-2-ylthio)acetic acids, provided insights into the morphological features and stability of these compounds (Anichina et al., 2017).

properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9(15)5-13-8-4-2-1-3-7(8)12-11(13)18-6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJSCTOOLKMNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

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